molecular formula C26H27N B14573349 4-[2-(4'-Pentyl[1,1'-biphenyl]-4-yl)ethyl]benzonitrile CAS No. 61676-20-8

4-[2-(4'-Pentyl[1,1'-biphenyl]-4-yl)ethyl]benzonitrile

Cat. No.: B14573349
CAS No.: 61676-20-8
M. Wt: 353.5 g/mol
InChI Key: IIFKMZKOVTUNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4’-Pentyl[1,1’-biphenyl]-4-yl)ethyl]benzonitrile is a chemical compound known for its unique structure and properties It is a derivative of biphenyl and is characterized by the presence of a pentyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4’-Pentyl[1,1’-biphenyl]-4-yl)ethyl]benzonitrile typically involves the modification of biphenyl compounds. One common method is the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions . The reaction conditions often require the presence of strong electron-attracting groups and basic nucleophilic reagents to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4’-Pentyl[1,1’-biphenyl]-4-yl)ethyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include hydroxide ions and amines, while common electrophiles include halogens.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

4-[2-(4’-Pentyl[1,1’-biphenyl]-4-yl)ethyl]benzonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Used in the production of liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of 4-[2-(4’-Pentyl[1,1’-biphenyl]-4-yl)ethyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through non-covalent interactions with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use

Properties

CAS No.

61676-20-8

Molecular Formula

C26H27N

Molecular Weight

353.5 g/mol

IUPAC Name

4-[2-[4-(4-pentylphenyl)phenyl]ethyl]benzonitrile

InChI

InChI=1S/C26H27N/c1-2-3-4-5-21-12-16-25(17-13-21)26-18-14-23(15-19-26)7-6-22-8-10-24(20-27)11-9-22/h8-19H,2-7H2,1H3

InChI Key

IIFKMZKOVTUNDE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCC3=CC=C(C=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.